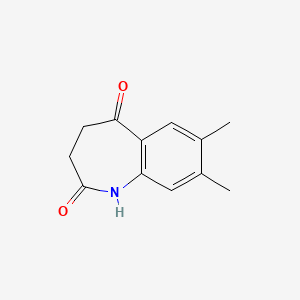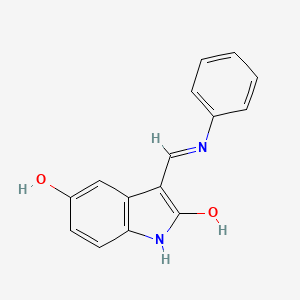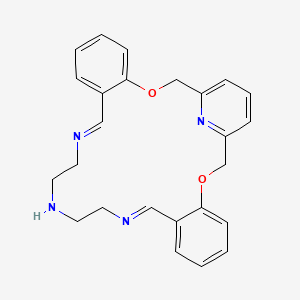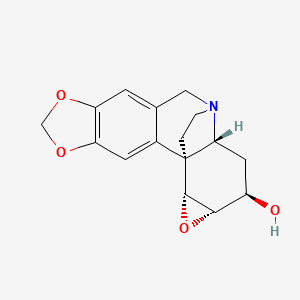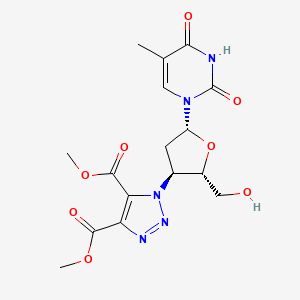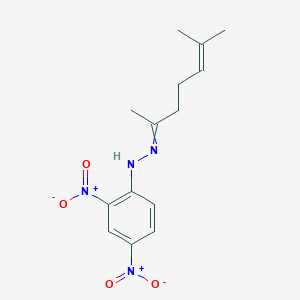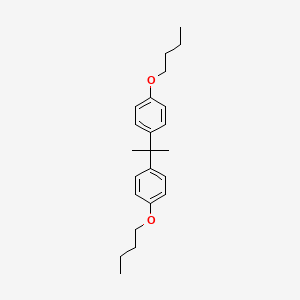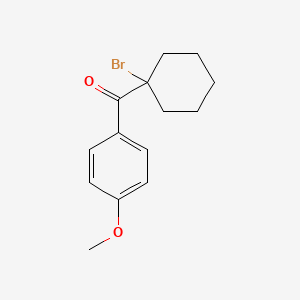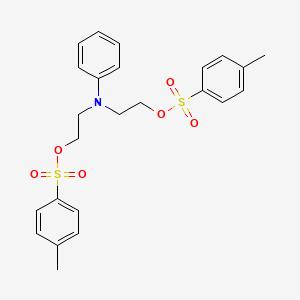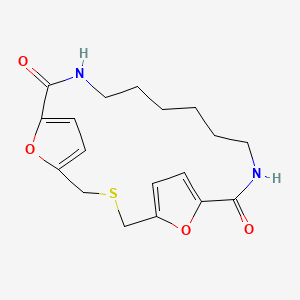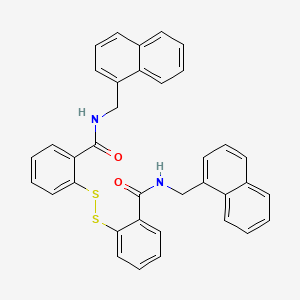
2,2'-Dithiobis(N-(1-naphthylmethyl)benzamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Dithiobis(N-(1-naphthylmethyl)benzamide) is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of two benzamide groups connected by a disulfide bond, with each benzamide group further substituted with a naphthylmethyl group. The molecular formula of this compound is C32H28N2O2S2, and it has a molecular weight of 540.71 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis(N-(1-naphthylmethyl)benzamide) typically involves the reaction of N-(1-naphthylmethyl)benzamide with a disulfide-forming reagent. One common method is the oxidative coupling of N-(1-naphthylmethyl)benzamide using iodine or other oxidizing agents under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as large-scale chromatography or crystallization .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Dithiobis(N-(1-naphthylmethyl)benzamide) can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The benzamide and naphthylmethyl groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted benzamides and naphthylmethyl derivatives.
Aplicaciones Científicas De Investigación
2,2’-Dithiobis(N-(1-naphthylmethyl)benzamide) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving disulfide bond formation and reduction, as well as in the development of thiol-reactive probes.
Medicine: Investigated for its potential use in drug development, particularly in the design of disulfide-containing prodrugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2’-Dithiobis(N-(1-naphthylmethyl)benzamide) involves the formation and cleavage of disulfide bonds. This compound can act as a disulfide donor or acceptor, participating in redox reactions that are crucial for various biochemical processes. The molecular targets and pathways involved include thiol-containing proteins and enzymes, which can undergo reversible modifications through disulfide exchange reactions .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Dithiobis(N-methylbenzamide): Similar structure but lacks the naphthylmethyl group.
Dithio-2,2’-bis(N-methylbenzamide): Another disulfide-containing benzamide derivative.
Uniqueness
2,2’-Dithiobis(N-(1-naphthylmethyl)benzamide) is unique due to the presence of the naphthylmethyl group, which imparts distinct electronic and steric properties. This makes it more versatile in certain chemical reactions and applications compared to its simpler analogs .
Propiedades
Número CAS |
98051-82-2 |
|---|---|
Fórmula molecular |
C36H28N2O2S2 |
Peso molecular |
584.8 g/mol |
Nombre IUPAC |
N-(naphthalen-1-ylmethyl)-2-[[2-(naphthalen-1-ylmethylcarbamoyl)phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C36H28N2O2S2/c39-35(37-23-27-15-9-13-25-11-1-3-17-29(25)27)31-19-5-7-21-33(31)41-42-34-22-8-6-20-32(34)36(40)38-24-28-16-10-14-26-12-2-4-18-30(26)28/h1-22H,23-24H2,(H,37,39)(H,38,40) |
Clave InChI |
SRHXUSYTAWIEAI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2CNC(=O)C3=CC=CC=C3SSC4=CC=CC=C4C(=O)NCC5=CC=CC6=CC=CC=C65 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


